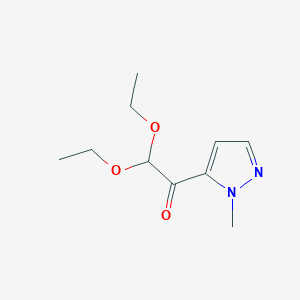
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one” is a chemical compound with the CAS Number: 1509248-02-5. It has a molecular weight of 212.25 . The IUPAC name for this compound is 2,2-diethoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone .
Synthesis Analysis
Pyrazoles, which include the compound , are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The InChI code for “2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one” is 1S/C10H16N2O3/c1-4-14-10(15-5-2)9(13)8-6-7-11-12(8)3/h6-7,10H,4-5H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
Pyrazoles, including “2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one”, have been the subject of numerous chemical reaction studies . They have been found to have a broad spectrum of biological activities, which has led to their use in a variety of applications in technology, medicine, and agriculture .
Physical And Chemical Properties Analysis
The compound “2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one” is a liquid at room temperature .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 2,2-diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one, exhibit promising antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and protozoa. For instance, studies have reported antibacterial and antifungal activities, making these compounds potential candidates for novel antimicrobial agents .
Enzyme Inhibition
Imidazole-based molecules often interact with enzymes. For instance, some derivatives inhibit specific cytochrome P450 (CYP) isoforms. These interactions can impact drug metabolism and drug-drug interactions. Our compound’s structure suggests it might also exhibit enzyme inhibition properties .
Antiparasitic Effects
Imidazole derivatives have shown promise as antiparasitic agents. Researchers have explored their activity against protozoan parasites, such as Leishmania. While specific studies on our compound are lacking, its imidazole moiety hints at potential antiparasitic effects .
Synthetic Applications
Beyond biological activities, imidazole derivatives serve as versatile building blocks in organic synthesis. Researchers have used them to create complex molecules, including pharmaceuticals. Our compound could find applications as a synthetic intermediate in drug development .
For reference:
- MDL Number : (https://www.chemicalbook.com/ChemicalProductProperty_EN_CB09075632.htm)
Future Directions
Pyrazoles, including “2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one”, continue to attract attention due to their interesting pharmacological properties . They are found in a number of well-established drugs belonging to different categories with diverse therapeutic activities . As such, they are likely to remain a focus of research in the future.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrazole core, have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that the pyrazole core, which is present in this compound, can interact with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound’s lipophilicity can be modulated to attenuate its inhibition towards multiple cytochrome p450 (cyp) isoforms .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
2,2-diethoxy-1-(2-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)9(13)8-6-7-11-12(8)3/h6-7,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVDKNPHSGLNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=NN1C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

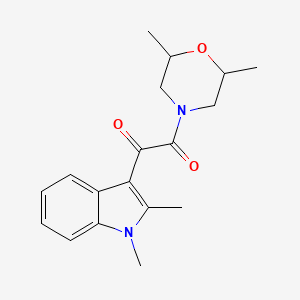
![ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2639209.png)
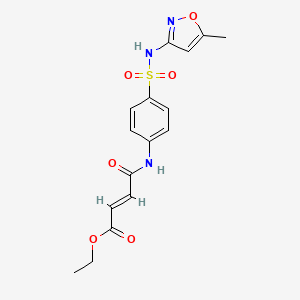
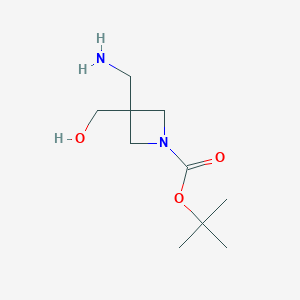
![5-Methylspiro[5.5]undecan-5-ol](/img/structure/B2639212.png)
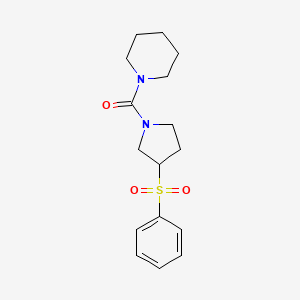

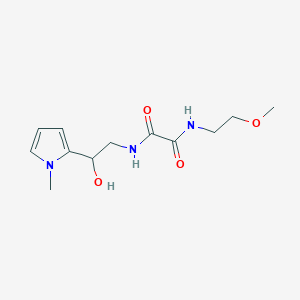

![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2639222.png)

![3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2639227.png)
![N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2639228.png)
